molecular formula C10H12N2O4 B157778 Furapromide CAS No. 1951-56-0

Furapromide

Cat. No.: B157778
CAS No.: 1951-56-0
M. Wt: 224.21 g/mol
InChI Key: APOAEUBPCAZTDV-HWKANZROSA-N
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Description

Furapromide is an organic compound with the molecular formula C10H12N2O4. It is known for its unique structural features, which include a furan ring, a nitro group, and an acrylamide moiety. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furapromide typically involves the reaction of 5-nitro-2-furaldehyde with isopropylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Furapromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: N-Isopropyl-5-amino-2-furanacrylamide.

    Reduction: N-Isopropyl-5-nitro-2-tetrahydrofuranacrylamide.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

Furapromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Furapromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and acrylamide moiety also contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-5-amino-2-furanacrylamide: Similar structure but with an amino group instead of a nitro group.

    N-Isopropyl-5-nitro-2-tetrahydrofuranacrylamide: Similar structure but with a tetrahydrofuran ring instead of a furan ring.

Uniqueness

Furapromide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile intermediate in various synthetic applications.

Properties

CAS No.

1951-56-0

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+

InChI Key

APOAEUBPCAZTDV-HWKANZROSA-N

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-]

SMILES

CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Synonyms

cis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide
F-30066
furapromide
furapromide, (E)-isomer
furapromidum

Origin of Product

United States

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